4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride 4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1951439-28-3
VCID: VC5936169
InChI: InChI=1S/C13H13BrN2O.ClH/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9;/h1-7H,8,15-16H2;1H
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl
Molecular Formula: C13H14BrClN2O
Molecular Weight: 329.62

4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride

CAS No.: 1951439-28-3

Cat. No.: VC5936169

Molecular Formula: C13H14BrClN2O

Molecular Weight: 329.62

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride - 1951439-28-3

Specification

CAS No. 1951439-28-3
Molecular Formula C13H14BrClN2O
Molecular Weight 329.62
IUPAC Name 4-bromo-5-phenylmethoxybenzene-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C13H13BrN2O.ClH/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9;/h1-7H,8,15-16H2;1H
Standard InChI Key SQSBHKYEOLIJEC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

The compound crystallizes as a white to light yellow solid with moderate solubility in polar organic solvents such as methanol and ethanol. Its IUPAC name, 4-bromo-5-phenylmethoxybenzene-1,2-diamine hydrochloride, reflects the substitution pattern on the benzene ring. Key identifiers include:

PropertyValue
CAS Number1951439-28-3
Molecular FormulaC13H14BrClN2O\text{C}_{13}\text{H}_{14}\text{BrClN}_2\text{O}
Molecular Weight329.62 g/mol
SMILESC1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl
InChIKeySQSBHKYEOLIJEC-UHFFFAOYSA-N

The presence of the benzyloxy group (-OCH2C6H5\text{-OCH}_2\text{C}_6\text{H}_5) introduces steric bulk, while the bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions .

Spectroscopic Features

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for the benzyloxy methylene protons (δ\delta 4.8–5.2 ppm) and aromatic protons of the benzene ring (δ\delta 6.5–7.5 ppm). The amine protons appear as broad singlets near δ\delta 3.0–4.0 ppm.

  • IR: Stretching vibrations for N-H (3350–3450 cm1^{-1}), C-Br (550–650 cm1^{-1}), and C-O (1250–1300 cm1^{-1}) are observed.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step functionalization of a benzene ring (Figure 1):

  • Bromination: Introduction of bromine at the 5-position using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in the presence of a Lewis acid.

  • Benzyloxy Group Installation: Reaction with benzyl chloride (C6H5CH2Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl}) under basic conditions to form the ether linkage.

  • Diamine Formation: Reduction of nitro precursors (e.g., 4-nitro-5-bromo-1,2-diaminobenzene) using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2\text{SnCl}_2 .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Challenges:

  • Regioselectivity: Ensuring precise bromine and benzyloxy placement requires careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary to isolate the pure hydrochloride salt.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor for:

  • Heterocyclic Systems: Cyclization reactions yield benzimidazoles and imidazopyridines, scaffolds prevalent in kinase inhibitors .

  • Schiff Bases: Condensation with aldehydes produces ligands for metal-catalyzed reactions .

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